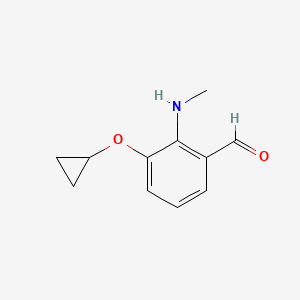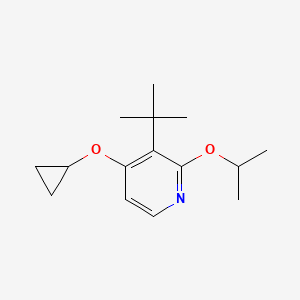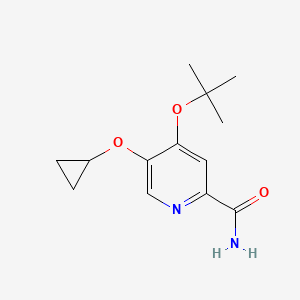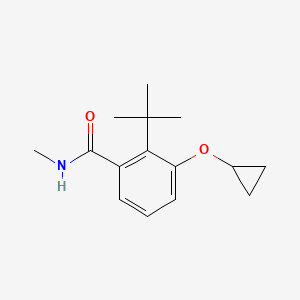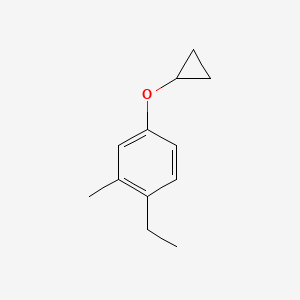
4-Cyclopropoxy-3-iodo-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-iodo-N-methylaniline typically involves multiple stepsThe reaction conditions often involve the use of iodine and a sulfuric acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-3-iodo-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
4-Cyclopropoxy-3-iodo-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-iodo-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and processes. Detailed studies on its mechanism of action are still ongoing, but it is known to affect certain pathways related to its chemical properties .
Comparaison Avec Des Composés Similaires
3-Iodo-4-methylaniline: This compound is structurally similar but lacks the cyclopropoxy group.
N-Methylaniline: Another related compound, differing in the absence of both the iodine and cyclopropoxy groups.
Uniqueness: 4-Cyclopropoxy-3-iodo-N-methylaniline stands out due to the presence of the cyclopropoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12INO |
|---|---|
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-iodo-N-methylaniline |
InChI |
InChI=1S/C10H12INO/c1-12-7-2-5-10(9(11)6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Clé InChI |
VWYDSBLPQFJKIA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


